威福因

描述

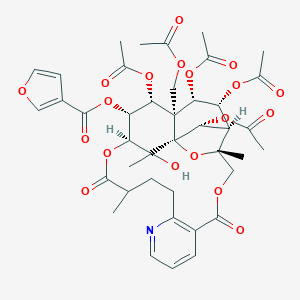

Wilforgine is a sesquiterpene pyridine alkaloid found in the plant Tripterygium wilfordii Hook fThis compound is known for its strong biological activities, including insecticidal properties and potential pharmacological applications .

科学研究应用

Wilforgine has a wide range of scientific research applications, including:

作用机制

Target of Action

Wilforgine is a bioactive sesquiterpene alkaloid found in Tripterygium wilfordii Hook. F . The primary targets of Wilforgine are proposed to be calcium receptors or channels in the muscular system . These targets play a crucial role in muscle contraction and relaxation, and their modulation can lead to significant physiological effects.

Mode of Action

Wilforgine interacts with its targets by inducing microstructural and ultrastructural changes in the muscles of Mythimna separata larvae . This interaction results in alterations in muscle function, which can have significant effects on the organism’s physiology.

Biochemical Pathways

It is known that the compound’s action can lead to changes in the production of secondary metabolites in certain organisms . For instance, the presence of plant stress molecules such as salicylic acid (SA) and hydrogen peroxide (H2O2) can induce the production of Wilforgine .

Pharmacokinetics

It is known that the compound has significant bioactivity, suggesting that it may have good bioavailability

Result of Action

The action of Wilforgine results in microstructural and ultrastructural changes in the muscles of certain organisms, such as Mythimna separata larvae . These changes can affect the organism’s physiology, potentially leading to effects such as paralysis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Wilforgine. For instance, the presence of certain plant stress molecules can affect the production of Wilforgine . Additionally, factors such as light, temperature, and pollution could potentially alter the action and efficacy of Wilforgine . .

生化分析

Biochemical Properties

Wilforgine interacts with various enzymes, proteins, and other biomolecules. It is produced by the endophytic actinomycete F4-20, which shows a close phylogenetic relationship to Streptomyces species . The nature of these interactions is complex and involves multiple biochemical reactions.

Cellular Effects

The effects of Wilforgine on various types of cells and cellular processes are significant. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Wilforgine exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact mechanism of action is complex and involves multiple steps.

Temporal Effects in Laboratory Settings

Over time, the effects of Wilforgine in laboratory settings can change. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Wilforgine vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Wilforgine is involved in various metabolic pathways, interacting with enzymes or cofactors. This includes any effects on metabolic flux or metabolite levels .

Transport and Distribution

Wilforgine is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of Wilforgine and its effects on activity or function are significant. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

准备方法

Synthetic Routes and Reaction Conditions: Wilforgine can be isolated from the roots of Tripterygium wilfordii Hook. f. using various extraction methods. One common approach involves the use of methanol as a solvent for the preparation of the standard compound . The concentrations of Wilforgine in the standard solution are typically around 1.66 milligrams per milliliter .

Industrial Production Methods: Industrial production of Wilforgine often involves the use of plant cell suspension cultures. These cultures can be optimized to enhance the yield of Wilforgine by manipulating various factors such as the size of the aggregate cells and the length of the culture period . Additionally, the use of endophytic actinomycetes isolated from Tripterygium wilfordii Hook. f. has been explored to produce Wilforgine .

化学反应分析

Types of Reactions: Wilforgine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are typically carried out using common reagents and conditions.

Common Reagents and Conditions:

Oxidation: Wilforgine can be oxidized using reagents such as hydrogen peroxide and salicylic acid.

Reduction: Reduction reactions can be carried out using reducing agents like glutathione.

Substitution: Substitution reactions often involve the use of methyl jasmonate.

Major Products: The major products formed from these reactions include various derivatives of Wilforgine, which can be further analyzed using techniques such as liquid chromatography-mass spectrometry .

相似化合物的比较

- Wilforine

- Wilfordine

- Wilfortrine

- Wilforzine

Wilforgine’s unique properties and diverse applications make it a compound of significant interest in various fields of scientific research.

属性

CAS 编号 |

37239-47-7 |

|---|---|

分子式 |

C41H47NO19 |

分子量 |

857.8 g/mol |

IUPAC 名称 |

[(1R,3S,15R,18R,19S,20S,21S,22R,23S,24S,25S,26R)-20,22,23,25-tetraacetyloxy-21-(acetyloxymethyl)-26-hydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-19-yl] furan-3-carboxylate |

InChI |

InChI=1S/C41H47NO19/c1-19-11-12-27-26(10-9-14-42-27)37(50)54-17-38(7)28-29(55-21(3)44)33(57-23(5)46)40(18-53-20(2)43)34(58-24(6)47)30(59-36(49)25-13-15-52-16-25)32(60-35(19)48)39(8,51)41(40,61-38)31(28)56-22(4)45/h9-10,13-16,19,28-34,51H,11-12,17-18H2,1-8H3/t19-,28+,29+,30-,31+,32-,33+,34-,38-,39-,40+,41-/m1/s1 |

InChI 键 |

QFIYSPKZWOALMZ-UARVTRGYSA-N |

SMILES |

CC1CCC2=C(C=CC=N2)C(=O)OCC3(C4C(C(C5(C(C(C(C(C5(C4OC(=O)C)O3)(C)O)OC1=O)OC(=O)C6=COC=C6)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)C |

手性 SMILES |

C[C@@H]1CCC2=C(C=CC=N2)C(=O)OC[C@@]3([C@H]4[C@@H]([C@@H]([C@]5([C@@H]([C@@H]([C@H]([C@@]([C@@]5([C@H]4OC(=O)C)O3)(C)O)OC1=O)OC(=O)C6=COC=C6)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)C |

规范 SMILES |

CC1CCC2=C(C=CC=N2)C(=O)OCC3(C4C(C(C5(C(C(C(C(C5(C4OC(=O)C)O3)(C)O)OC1=O)OC(=O)C6=COC=C6)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)C |

外观 |

Powder |

同义词 |

wilforgine |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of wilforgine?

A1: Wilforgine has a molecular formula of C20H27NO4 and a molecular weight of 345.43 g/mol. []

Q2: What spectroscopic data is available for characterizing wilforgine?

A2: Researchers commonly employ techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to characterize wilforgine. These techniques provide information about the compound's structure, functional groups, and molecular weight. [, , ]

Q3: What are the known biological activities of wilforgine?

A3: Wilforgine exhibits insecticidal activity, particularly against lepidopteran insects. It also possesses immunosuppressive properties, contributing to the therapeutic effects of Tripterygium wilfordii extracts in treating rheumatoid arthritis. [, ]

Q4: How does wilforgine exert its insecticidal effects?

A4: Wilforgine, along with other alkaloids from Tripterygium species, primarily targets the insect's nervous system and midgut cells. [] Studies on Mythimna separata Walker larvae suggest that wilforgine exhibits stomach toxicity. []

Q5: What is the role of wilforgine in the treatment of rheumatoid arthritis?

A5: While triptolide is often considered the primary active compound in Tripterygium species for treating rheumatoid arthritis, research indicates that wilforgine, along with other components, contributes to the overall efficacy. [, ] A study using network pharmacology identified wilforgine as one of the active pharmaceutical ingredients in Kunxian capsules, a traditional Chinese medicine used for rheumatoid arthritis. []

Q6: What analytical methods are used to detect and quantify wilforgine?

A8: High-Performance Liquid Chromatography (HPLC) coupled with various detection methods like ultraviolet (UV) detection or mass spectrometry (MS) is commonly employed for the analysis of wilforgine in plant extracts and biological samples. [, , , , , ]

Q7: How are analytical methods for wilforgine validated?

A9: Validation of analytical methods for wilforgine, like other pharmaceutical compounds, involves assessing parameters such as accuracy, precision, specificity, linearity, range, limit of detection (LOD), limit of quantitation (LOQ), robustness, and system suitability. These parameters ensure the reliability and reproducibility of the analytical data. [, ]

Q8: What is known about the toxicity and safety profile of wilforgine?

A10: While wilforgine itself has shown limited toxicity in some studies, it is crucial to acknowledge that Tripterygium wilfordii extracts, which contain wilforgine, are known for their potential toxicity, particularly hepatotoxicity. [] Further research is needed to fully elucidate the safety profile of wilforgine, especially concerning long-term exposure.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。